2-[(4-fluorobenzoyl)amino]benzoic Acid
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Overview
Description
2-[(4-fluorobenzoyl)amino]benzoic Acid, also known as 2-(4-Fluorobenzoyl)benzoic acid, is a fluorinated building block . It has a linear formula of FC6H4COC6H4CO2H . The CAS Number is 7649-92-5 . It has a molecular weight of 244.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with amino and carboxyl groups . The SMILES string representation is OC(=O)c1ccccc1C(=O)c2ccc(F)cc2 .Chemical Reactions Analysis
2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid . It was used to prepare starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . It was also used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .Physical and Chemical Properties Analysis
This compound is a solid . It has a melting point of 138-140 °C .Scientific Research Applications
Synthesis and Pharmaceutical Properties
- 2-[(4-fluorobenzoyl)amino]benzoic acid derivatives have been synthesized and evaluated for their pharmaceutical properties. One study found that amino acid prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a related compound, exhibited required properties of good water solubility and stability, indicating potential for clinical evaluation (Hutchinson et al., 2002).
Chemical Synthesis and Characterization
- The compound has been used in the chemical synthesis of various heterocyclic compounds. For example, a study demonstrated the efficient synthesis of 8-substituted isocoumarin derivatives through direct oxidative coupling with internal alkynes, highlighting the compound's versatility in chemical synthesis (Shimizu et al., 2009).
- Another research focused on the synthesis of novel amino acids, including 4-Amino-3-(aminomethyl)benzoic acid, for use in peptidomimetics and combinatorial chemistry, showcasing its utility in creating new chemical entities (Pascal et al., 2000).
Biological and Toxicological Assessment
- A study on the toxicity of benzoic acid derivatives, including this compound, found that these compounds can have a significant impact on the body, particularly on the hepatorenal system. This indicates the importance of understanding the biological effects of these derivatives (Gorokhova et al., 2020).
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFZCQOFIWLAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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